molecular formula C29H42O18 B220280 Tangshenoside I CAS No. 117278-74-7

Tangshenoside I

Cat. No.: B220280
CAS No.: 117278-74-7
M. Wt: 678.6 g/mol
InChI Key: ABKPQICIFGNRAA-FPFGLZQYSA-N
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Description

Tangshenoside I is a chemical compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. It is considered a syringin molecule bound to meglutol glucoside . This compound is known for its various pharmacological properties and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tangshenoside I involves the extraction from the roots of Codonopsis pilosula. The extraction process typically includes the use of solvents such as ethanol or methanol to isolate the compound. High-performance liquid chromatography (HPLC) is often employed to purify this compound from the crude extract .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The roots of Codonopsis pilosula are harvested, dried, and then subjected to solvent extraction. The extract is then purified using HPLC to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tangshenoside I undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Comparison with Similar Compounds

Tangshenoside I is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:

These compounds share some similarities in their biological activities but differ in their molecular structures and specific effects.

Properties

CAS No.

117278-74-7

Molecular Formula

C29H42O18

Molecular Weight

678.6 g/mol

IUPAC Name

(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid

InChI

InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1

InChI Key

ABKPQICIFGNRAA-FPFGLZQYSA-N

SMILES

CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

tangshenoside I

Origin of Product

United States

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